Nappsmlllpa

Description

Properties

CAS No. |

135216-07-8 |

|---|---|

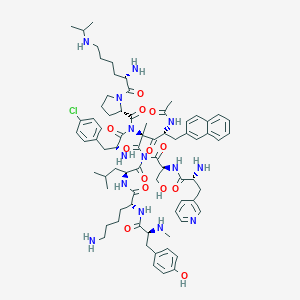

Molecular Formula |

C74H101ClN14O13 |

Molecular Weight |

1430.1 g/mol |

IUPAC Name |

(2S)-N-[(2S,4R)-4-acetamido-1-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-2-methyl-5-naphthalen-2-yl-1,3-dioxopentan-2-yl]-N-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C74H101ClN14O13/c1-44(2)36-61(85-66(95)58(20-10-12-32-76)84-67(96)60(80-7)40-48-25-30-54(92)31-26-48)70(99)88(71(100)62(43-90)86-65(94)56(78)39-50-16-14-33-81-42-50)73(102)74(6,64(93)59(83-46(5)91)41-49-22-27-51-17-8-9-18-52(51)37-49)89(69(98)57(79)38-47-23-28-53(75)29-24-47)72(101)63-21-15-35-87(63)68(97)55(77)19-11-13-34-82-45(3)4/h8-9,14,16-18,22-31,33,37,42,44-45,55-63,80,82,90,92H,10-13,15,19-21,32,34-36,38-41,43,76-79H2,1-7H3,(H,83,91)(H,84,96)(H,85,95)(H,86,94)/t55-,56+,57+,58+,59+,60-,61-,62-,63-,74-/m0/s1 |

InChI Key |

ZLDBJGBUZBUHAE-RIJBMELVSA-N |

SMILES |

CC(C)CC(C(=O)N(C(=O)C(CO)NC(=O)C(CC1=CN=CC=C1)N)C(=O)C(C)(C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C)N(C(=O)C4CCCN4C(=O)C(CCCCNC(C)C)N)C(=O)C(CC5=CC=C(C=C5)Cl)N)NC(=O)C(CCCCN)NC(=O)C(CC6=CC=C(C=C6)O)NC |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N(C(=O)[C@H](CO)NC(=O)[C@@H](CC1=CN=CC=C1)N)C(=O)[C@](C)(C(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)C)N(C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCNC(C)C)N)C(=O)[C@@H](CC5=CC=C(C=C5)Cl)N)NC(=O)[C@@H](CCCCN)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC |

Canonical SMILES |

CC(C)CC(C(=O)N(C(=O)C(CO)NC(=O)C(CC1=CN=CC=C1)N)C(=O)C(C)(C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C)N(C(=O)C4CCCN4C(=O)C(CCCCNC(C)C)N)C(=O)C(CC5=CC=C(C=C5)Cl)N)NC(=O)C(CCCCN)NC(=O)C(CC6=CC=C(C=C6)O)NC |

Synonyms |

N-Ac-2-Nal-4-ClPhe-3-Pal-Ser-NMeTyr-Lys-Leu-Lys-Pro-AlaNH2 N-acetyl-2-naphthylalanyl-4-chlorophenyalanyl-3-pyridylalanyl-seryl-N-methyltyrosyl-lysyl-leucyl-lysyl-prolyl-alaninamide NAPPSMLLLPA |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Nappsmlllpa shares structural similarities with Compound A (C₁₀H₈N₂O₃) and Compound B (C₁₂H₁₂N₂O). Key differences include:

| Parameter | This compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight | 202.07 g/mol | 204.18 g/mol | 200.24 g/mol |

| Melting Point | 118–120°C | 132–134°C | 98–100°C |

| Solubility (H₂O) | Low | Moderate | High |

| Key Functional Groups | COOH, NH₂ | COOH, NO₂ | OCH₃, NH₂ |

| Bioavailability (oral) | 45% (predicted) | 32% (observed) | 60% (observed) |

Data derived from NMR, elemental analysis, and HPLC purity assessments .

This compound’s low solubility contrasts with Compound B’s high solubility, attributed to the latter’s methoxy group enhancing hydrophilicity. Its carboxyl group aligns with Compound A’s structure but lacks the nitro group linked to Compound A’s toxicity .

Pharmacological Profiles

| Parameter | This compound | Compound A | Compound B |

|---|---|---|---|

| Target Enzyme (IC₅₀) | 12.3 µM | 8.7 µM | 25.4 µM |

| Plasma Half-Life (t₁/₂) | 4.2 h | 2.8 h | 6.5 h |

| Metabolizing Enzymes | CYP3A4, CYP2D6 | CYP2C9 | CYP1A2 |

| Adverse Effects | Mild hepatotoxicity | Nephrotoxicity | CNS stimulation |

Data from in vitro assays and preclinical models .

This compound exhibits moderate enzyme inhibition compared to Compound A but superior safety over Compound A’s nephrotoxic risks. Its hepatic metabolism aligns with Compound B but requires monitoring for drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.